Dehydrolysine

Description

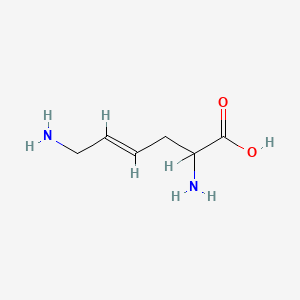

Structure

2D Structure

3D Structure

Properties

CAS No. |

34069-68-6 |

|---|---|

Molecular Formula |

C6H12N2O2 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

(E)-2,6-diaminohex-4-enoic acid |

InChI |

InChI=1S/C6H12N2O2/c7-4-2-1-3-5(8)6(9)10/h1-2,5H,3-4,7-8H2,(H,9,10)/b2-1+ |

InChI Key |

XDEFUBWPXAOAME-OWOJBTEDSA-N |

SMILES |

C(C=CCN)C(C(=O)O)N |

Isomeric SMILES |

C(/C=C/CN)C(C(=O)O)N |

Canonical SMILES |

C(C=CCN)C(C(=O)O)N |

Synonyms |

dehydrolysine |

Origin of Product |

United States |

Synthetic Methodologies for Dehydrolysine and Its Analogs

Chemical Synthesis Pathways and Strategies

The chemical synthesis of dehydrolysine and its analogs leverages a range of established and modern organic chemistry techniques. These methods are designed to control the unique α,β-unsaturated system and manage the reactive functional groups inherent to the lysine (B10760008) structure.

Stereoselective Synthesis Approaches

The stereoselective synthesis of α,β-dehydroamino acids is a significant challenge, particularly for the thermodynamically less stable (E)-isomer. researchgate.net Control over the double bond geometry is critical as it dictates the conformation and biological activity of peptides containing these residues.

A notable strategy involves the kinetic alpha-protonation of dianionic dienolates that are derived from precursor dehydroamino acids. nih.gov This method is a key step in a two-step synthesis of carbamate-protected (E)-vinylglycines starting from aliphatic aldehydes. nih.gov Furthermore, modern photoredox catalysis offers a convenient pathway for the synthesis of unnatural α-amino acids. chemrxiv.orgrsc.org These methods can employ visible light and an organic photocatalyst to facilitate the stereoselective addition of C-centered radicals to chiral imine derivatives, such as a glyoxylate-derived N-sulfinyl imine. rsc.org Such protocols are advantageous as they can utilize common carboxylic acids as radical precursors without prior derivatization. chemrxiv.orgrsc.org

Convergent and Divergent Synthetic Routes

Both convergent and divergent strategies are employed in the synthesis of this compound and its analogs to build molecular complexity efficiently. caltech.edu

Divergent Synthesis: This strategy begins with a common intermediate that serves as a branching point to generate a library of structurally related compounds. caltech.edu For example, a protected this compound precursor could be the starting point for various modifications, such as transformations of allylation products, to yield a range of this compound analogues. researchgate.net This approach is particularly valuable for creating libraries of analogs for structure-activity relationship studies.

The choice between these routes depends on the specific target molecule and the goals of the synthesis, with robust and stereoselective coupling reactions being critical for the success of either approach. caltech.edu

Protecting Group Chemistry in this compound Fragment Synthesis

The synthesis of peptides containing a this compound fragment requires a careful strategy of protecting reactive functional groups to prevent unwanted side reactions. peptide.compressbooks.pub The primary amine of the amino acid must be temporarily protected to prevent uncontrolled oligomerization during peptide coupling. peptide.com Key protecting groups for the α-amino group include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). peptide.com

Common and orthogonal protecting groups used in Fmoc-based solid-phase peptide synthesis (SPPS) for the lysine side chain are detailed in the table below.

| Protecting Group | Abbreviation | Cleavage Conditions | Key Features |

| tert-Butoxycarbonyl | Boc | Strong acids (e.g., TFA, HF) | Commonly used in Fmoc chemistry for lysine. peptide.com |

| Benzyloxycarbonyl | Z | Strong acids, HBr/AcOH, hydrogenolysis | Classic protecting group, stable to TFA. peptide.com |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine (B178648) in DMF | Orthogonal to Fmoc and Boc; allows selective deprotection for side-chain modification. sigmaaldrich.com |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2% Hydrazine in DMF | Similar to Dde, used for orthogonal protection and on-resin cyclization or modification. sigmaaldrich.com |

| 4-Methyltrityl | Mtt | Mildly acidic conditions (e.g., 1% TFA) | Acid-labile group, orthogonal to Fmoc and Boc; allows selective side-chain manipulation. peptide.com |

| Allyloxycarbonyl | Aloc | Pd(0) catalysis | Orthogonal to both acid-labile (Boc, Mtt) and base-labile (Fmoc) groups. peptide.com |

This table summarizes key protecting groups used for the side chain of lysine in peptide synthesis, which is fundamental to creating this compound-containing peptides.

The Dde and ivDde groups are particularly useful as their removal with hydrazine is orthogonal to the piperidine-based cleavage of Fmoc and the strong acid cleavage of most other side-chain protecting groups. sigmaaldrich.com This enables the synthesis of branched or cyclic peptides. sigmaaldrich.com

Electrochemical Synthesis Methods for Dehydroamino Acids

Electrochemical methods represent a green and efficient approach to synthesizing α,β-dehydroamino acid derivatives. chemistryviews.orgsioc-journal.cn A recently developed method provides access to protected dehydroamino acids through a simple and scalable process. researchgate.netchemistryviews.org

The synthesis begins with N-protected amino acids, such as those with tert-butyl carbamate (B1207046) (Boc) or benzyl (B1604629) carbamate (Cbz) protecting groups. chemistryviews.org These precursors undergo an α-methoxylation reaction mediated by sodium chloride (NaCl). researchgate.netchemistryviews.org The reaction is carried out in an undivided electrochemical cell using methanol (B129727) as the solvent and inexpensive graphite (B72142) electrodes. chemistryviews.org The resulting α-methoxylated amino acid derivatives are then converted into the final α,β-dehydroamino acid products through an acid-catalyzed elimination of the methoxy (B1213986) group, often using a catalyst like pyridinium (B92312) para-toluenesulfonate (PPTS). chemistryviews.org This electrochemical approach is noted for its operational simplicity and has been successfully applied on a gram scale. researchgate.netchemistryviews.org

Strecker Synthesis Adaptations for this compound Precursors

The classic Strecker synthesis is a fundamental method for producing amino acids from aldehydes or ketones. jk-sci.comwikipedia.org The process involves the reaction of an aldehyde with ammonia (B1221849) and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to yield the corresponding amino acid. masterorganicchemistry.comorganic-chemistry.org

While the Strecker synthesis does not directly produce this compound, it can be adapted to create its precursors. The synthesis could start with an unsaturated aldehyde, which would introduce the required double bond into the carbon skeleton from the outset. Alternatively, a protected keto-aldehyde could be used as the starting material, with the dehydro functionality being introduced at a later stage through an elimination reaction. The core of the synthesis remains the formation of the α-aminonitrile intermediate from the carbonyl compound. jk-sci.com Unless asymmetric catalysts or chiral auxiliaries are employed, the traditional Strecker synthesis yields a racemic mixture of amino acids. wikipedia.org The involvement of the key hemiaminal intermediate, aminomethanol (B12090428) (NH₂CH₂OH), has been demonstrated in the synthesis of even the simplest amino acid, glycine. nih.gov

Enzymatic and Biocatalytic Synthesis of this compound

Biocatalytic methods offer a powerful alternative to traditional chemical synthesis, prized for their high selectivity and mild, environmentally friendly reaction conditions. nih.govnih.gov Enzymes can perform highly specific transformations, avoiding the need for extensive protecting group strategies. nih.gov

While specific enzymes for the direct synthesis of this compound are not widely reported, the principles of biocatalysis are applicable to the synthesis of its precursors and analogs. For instance, lipases are versatile enzymes used in the synthesis of polyesters and polyester (B1180765) amides from various monomers, including amino acid derivatives. wur.nl Nitrile-synthesizing enzymes, such as aldoxime dehydratase, can produce nitriles—key intermediates for amino acids via the Strecker pathway—under gentle conditions, bypassing the toxic reagents and harsh conditions of many chemical methods. nih.gov

Furthermore, multi-enzyme cascades, where several enzymes are used in a one-pot reaction, represent a promising strategy. uni-greifswald.de Such systems can build complex molecules with high stereocontrol by combining the selective actions of different biocatalysts, a concept that could be applied to the asymmetric synthesis of functionalized this compound precursors. uni-greifswald.de

Identification and Characterization of Relevant Desaturase Enzymes (e.g., SylB)

Desaturase enzymes play a crucial role in the biosynthesis of this compound by introducing a double bond into the lysine molecule. One such enzyme that has been identified and studied is SylB, which is involved in the biosynthesis of syringolin, a natural product containing a this compound moiety. nih.gov

SylB is a putative amino acid desaturase that is proposed to convert lysine into 3,4-dehydrolysine. nih.gov This enzyme is part of the syringolin biosynthetic gene cluster found in Pseudomonas syringae. nih.gov The characterization of SylB is significant as it represents a potential enzymatic tool for the synthesis of this compound and its analogs. It is thought to be homologous to dihydrorhizobitoxin desaturase. researchgate.net The study of SylB and similar desaturases provides insights into the enzymatic logic of this compound formation and opens avenues for its biotechnological production.

Fatty acid desaturases (FADs) are another class of enzymes that catalyze the introduction of double bonds, in this case into fatty acid chains. nih.govplos.org While not directly producing this compound, the study of FADs provides a broader understanding of desaturation biochemistry. These enzymes are categorized as either soluble or membrane-bound and are found in a wide range of organisms. nih.govplos.org The characterization of FADs, including their substrate specificity and catalytic mechanisms, can inform the discovery and engineering of novel desaturases for amino acid modification. nih.govresearchgate.net For instance, ω-3 fatty acid desaturases are key enzymes in the biosynthesis of ω-3 polyunsaturated fatty acids and have been identified in various organisms, including oomycetes. nih.govresearchgate.net

The table below summarizes key characteristics of relevant desaturase enzymes.

| Enzyme Name | Proposed Function | Organism | Substrate | Product |

| SylB | Amino acid desaturation | Pseudomonas syringae | L-lysine | 3,4-dehydrolysine |

| Fatty Acid Desaturases (FADs) | Fatty acid desaturation | Various (plants, algae, fungi, animals) | Saturated fatty acids | Unsaturated fatty acids |

| ω-3 Fatty Acid Desaturase | Fatty acid desaturation | Oomycetes (e.g., Pythium aphanidermatum) | ω-6 fatty acids | ω-3 fatty acids |

Biosynthetic Pathways Leading to this compound Formation in Microorganisms

The formation of this compound in microorganisms is primarily understood through the study of natural product biosynthetic pathways. Many bacteria can synthesize essential building blocks like amino acids from various carbon sources. britannica.com The diaminopimelate (DAP) pathway is the primary route for lysine biosynthesis in most bacteria and plants. nih.goveolss.net This pathway is of particular interest as it is absent in mammals, making its enzymes potential targets for antimicrobial drugs. eolss.netnih.gov

The biosynthesis of lysine begins with aspartate and proceeds through several enzymatic steps. nih.gov While the direct biosynthesis of free this compound as a standalone amino acid is not well-documented, its formation as an intermediate within larger biosynthetic pathways is evident. For example, in the production of syringolin by Pseudomonas syringae, the desaturation of lysine to 3,4-dehydrolysine is a key step catalyzed by the enzyme SylB. nih.gov This this compound intermediate is then incorporated into the final macrolactam structure. nih.gov

The timing of this desaturation event, whether it occurs on a free amino acid or an enzyme-bound intermediate, is a subject of ongoing research. nih.gov Understanding these biosynthetic pathways in microorganisms is crucial for harnessing their enzymatic machinery for the production of this compound and its analogs. The study of lysine biosynthesis and its regulation, including the identification of lysine-specific RNA elements (LYS elements), provides a foundation for manipulating these pathways to favor the production of desired compounds. nih.gov

The following table outlines the key stages in the diaminopimelate pathway, which provides the precursor for this compound formation in some bacteria.

| Stage | Starting Material | Key Intermediate(s) | Key Enzyme(s) |

| Initial Steps | Aspartate | Aspartate semialdehyde, Tetrahydrodipicolinate | Aspartokinase, Aspartate semialdehyde dehydrogenase, Dihydrodipicolinate synthase |

| DAP Formation (E. coli) | Tetrahydrodipicolinate | Succinylated DAP derivatives | Various transferases and hydrolases |

| DAP Formation (B. subtilis) | Tetrahydrodipicolinate | Acetylated DAP derivatives | Various transferases and hydrolases |

| Lysine Formation | meso-Diaminopimelate (meso-DAP) | L-lysine | Diaminopimelate decarboxylase |

| This compound Formation (in Syringolin Biosynthesis) | L-lysine | 3,4-dehydrolysine | SylB desaturase |

Genetic Encoding Approaches for this compound Incorporation into Proteins

The site-specific incorporation of unnatural amino acids (UAAs) like this compound into proteins is a powerful tool in protein engineering and synthetic biology. mdpi.comfrontiersin.org This is typically achieved through the expansion of the genetic code, which utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair. nih.govsalk.edumdpi.com This pair functions independently of the host cell's endogenous synthetases and tRNAs, allowing for the specific recognition and incorporation of the UAA in response to a unique codon, often a stop codon like the amber codon (UAG). frontiersin.org

For this compound, a precursor, N(ϵ)-(4-azidobenzoxycarbonyl)-δ,ϵ-dehydrolysine (AcdK), has been genetically encoded in E. coli. researchgate.netnih.govnih.govresearchgate.net This was accomplished using the amber suppression method. nih.govnih.gov The incorporated AcdK can then be converted to allysine (B42369), a reactive aldehyde, through a two-step chemical process involving Staudinger reduction. mdpi.comresearchgate.netnih.govresearchgate.net While this compound itself is unstable in aqueous solution, this precursor strategy allows for its effective generation at a specific site within a protein. nih.gov

The pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina species and its cognate tRNA (tRNAPyl) are a commonly used orthogonal pair for incorporating a wide variety of UAAs. mdpi.comresearchgate.net Researchers have engineered PylRS variants to recognize and charge tRNAs with specific UAAs, including precursors to this compound. nih.gov Efforts to improve the efficiency of UAA incorporation have focused on optimizing the expression of the orthogonal tRNA and synthetase, as well as enhancing the recognition between the two components. salk.edu

The following table summarizes the key components and strategies used for the genetic incorporation of this compound precursors.

| Component/Strategy | Description | Key Features |

| Unnatural Amino Acid Precursor | N(ϵ)-(4-azidobenzoxycarbonyl)-δ,ϵ-dehydrolysine (AcdK) | An allysine precursor that can be genetically encoded. researchgate.netnih.gov |

| Genetic Encoding Method | Amber suppression | Utilizes the UAG stop codon to direct the incorporation of the UAA. frontiersin.orgnih.govnih.gov |

| Orthogonal System | Pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl) | A versatile system from Methanosarcina species that can be engineered to incorporate various UAAs. mdpi.comresearchgate.net |

| Post-incorporation Modification | Staudinger reduction | A chemical reaction used to convert the incorporated AcdK precursor into the reactive allysine. mdpi.comresearchgate.netnih.govresearchgate.net |

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry for Structural Elucidation and Quantification

High-resolution mass spectrometry (HRMS) is indispensable for accurately determining the elemental composition and structure of dehydrolysine and for its sensitive detection in various matrices.

The analysis of this compound in complex biological or chemical matrices is commonly performed using chromatography coupled with mass spectrometry. The choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) depends largely on the analyte's properties and the complexity of the sample matrix. shimadzu.com

For a polar and non-volatile amino acid like this compound, LC-MS is the more suitable technique. shimadzu.com It allows for the analysis of thermally unstable compounds directly from a liquid mobile phase, which is ideal for samples originating from biological extracts or protein hydrolysates. shimadzu.comspectroscopyonline.com In contrast, GC-MS requires analytes to be volatile and thermally stable, which would necessitate chemical derivatization of this compound to increase its volatility, adding complexity to sample preparation.

A significant challenge in both techniques is the "matrix effect," where co-eluting compounds from the sample can suppress or enhance the ionization of the target analyte, potentially leading to inaccurate quantification. nih.govresearchgate.net This is particularly prevalent in complex samples like food extracts or biological fluids. nih.gov To mitigate these effects, strategies such as matrix-matched calibration, where standards are prepared in a blank matrix extract, are often employed to ensure analytical accuracy. nih.gov The use of high-resolution mass spectrometry in both LC and GC setups provides high selectivity and mass accuracy, which helps in distinguishing the analyte signal from background interferences. spectroscopyonline.com

Table 1: Comparison of LC-MS and GC-MS for this compound Analysis

| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |

|---|---|---|

| Analyte Suitability | Ideal for polar, non-volatile, and thermally labile compounds like this compound. shimadzu.com | Requires volatile and thermally stable compounds; derivatization is necessary for amino acids. |

| Sample Preparation | Simpler; direct injection of liquid samples is often possible. | More complex; involves derivatization to increase volatility. |

| Matrix Effects | Susceptible to ion suppression/enhancement from co-eluting matrix components. nih.gov | Also susceptible to matrix effects, which can alter signal response. nih.govresearchgate.net |

| Primary Application | Pharmaceutical analysis, biomolecule detection, and analysis in complex aqueous matrices. shimadzu.com | Environmental and forensic analysis for volatile organic compounds. shimadzu.com |

The selection of an appropriate ionization technique and mass analyzer is critical for the successful detection and structural confirmation of this compound.

Ionization Techniques: So-called "soft" ionization methods are preferred for analyzing biomolecules like this compound because they generate intact molecular ions with minimal fragmentation. libretexts.org

Electrospray Ionization (ESI): This is the most common technique for LC-MS and is highly suitable for polar molecules like amino acids. libretexts.orgbitesizebio.com ESI generates protonated molecules (e.g., [M+H]+) from a liquid solution, preserving the molecular integrity for accurate mass determination. emory.edu

Atmospheric Pressure Chemical Ionization (APCI): APCI is another option compatible with LC, generally used for less polar molecules. It involves ionization in the gas phase via proton transfer from reagent gas ions. emory.edu

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a soft ionization technique that analyzes samples from a solid phase by co-crystallizing them with a matrix that absorbs laser energy. It is particularly useful for high-molecular-weight compounds like proteins and peptides and typically produces singly charged ions. libretexts.orgemory.edu

Electron Impact (EI): This is a "hard" ionization technique typically used in GC-MS. It bombards the analyte with high-energy electrons, causing extensive fragmentation. bitesizebio.comemory.edu While this fragmentation pattern can be used for structural elucidation and library matching, it is often too energetic for determining the molecular weight of an intact amino acid.

Mass Analyzers: The mass analyzer separates ions based on their mass-to-charge ratio (m/z). High-resolution analyzers are crucial for unambiguous identification.

Orbitrap: This analyzer traps ions in an electrostatic field and measures their oscillation frequencies, which are then converted to m/z values via a Fourier transform. sdbidoon.com Orbitrap instruments are known for their very high resolving power (often >100,000) and mass accuracy, enabling the confident determination of a compound's elemental formula from its precise mass. spectroscopyonline.comsdbidoon.com

Time-of-Flight (TOF): TOF analyzers measure the time it takes for ions to travel a fixed distance to the detector; lighter ions travel faster. They offer high resolution and mass accuracy, making them well-suited for complex mixture analysis. bitesizebio.com

Quadrupole and Ion Trap: These are lower-resolution mass filters but are widely used, especially in tandem mass spectrometry (MS/MS) for their ability to select a specific precursor ion and fragment it to obtain structural information. sdbidoon.comslideshare.net

Table 2: Ionization and Analyzer Suitability for this compound

| Technique Type | Specific Method | Suitability for this compound | Rationale |

|---|---|---|---|

| Ionization | Electrospray Ionization (ESI) | High | Soft ionization preserves the molecular ion for accurate mass determination of this polar compound. libretexts.orgbitesizebio.com |

| Electron Impact (EI) | Low | Hard ionization causes extensive fragmentation, making it difficult to identify the intact molecular ion. emory.edu | |

| Mass Analyzer | Orbitrap | High | Provides excellent mass accuracy and resolution, confirming the elemental formula (C6H12N2O2). spectroscopyonline.comsdbidoon.com |

| Time-of-Flight (TOF) | High | Offers high resolution and is effective for screening in complex matrices. bitesizebio.com |

LC-MS and GC-MS Techniques for this compound Analysis in Complex Matrices

Nuclear Magnetic Resonance Spectroscopy for Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise atomic-level structure of molecules in solution or in the solid state.

One-dimensional (1D) NMR spectra can be insufficient for unambiguously assigning all proton (¹H) and carbon (¹³C) signals in a molecule, especially with overlapping resonances. huji.ac.il Two-dimensional (2D) NMR experiments separate signals across a second frequency dimension, revealing correlations between nuclei to map the molecular structure. epfl.ch

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (2-3 bonds apart). emerypharma.comsdsu.edu For this compound, COSY would reveal the connectivity of protons along the six-carbon backbone, tracing the chain from the alpha-amino group to the terminal amino group and identifying the protons adjacent to the double bond. emerypharma.com

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond correlation). epfl.chsdsu.edu This is a fundamental experiment for assigning the ¹³C spectrum based on the already assigned ¹H spectrum. Each CH, CH₂, and CH₃ group in this compound would produce a cross-peak in the HSQC spectrum.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to four bonds. sdsu.eduprinceton.edu This technique is crucial for connecting different spin systems separated by quaternary carbons or heteroatoms. For this compound, HMBC could show correlations from protons to the carboxyl carbon and help confirm the position of the double bond by observing correlations from protons to carbons across the C=C bond.

Table 3: Application of 2D NMR to this compound Structure

| 2D NMR Experiment | Type of Correlation | Information Gained for this compound |

|---|---|---|

| COSY | ¹H-¹H through 2-3 bonds sdsu.edu | Maps the sequence of proton connections along the carbon backbone. |

| HSQC | ¹H-¹³C through 1 bond epfl.ch | Assigns each carbon atom by linking it to its attached proton(s). |

| HMBC | ¹H-¹³C through 2-4 bonds princeton.edu | Connects molecular fragments, confirms the position of the double bond, and assigns the carboxyl carbon. |

Isotopic labeling involves enriching a molecule with NMR-active isotopes like ¹³C, ¹⁵N, or deuterium (B1214612) (²H) to enhance or simplify spectral analysis. nih.gov

¹⁵N-labeling: Uniformly labeling this compound with ¹⁵N (which has a nuclear spin of 1/2, unlike the common, NMR-inactive ¹⁴N) allows for the use of heteronuclear NMR experiments like ¹H-¹⁵N HSQC. This experiment produces a peak for each unique N-H group, providing a sensitive probe for studying protein folding, dynamics, and interactions at specific sites. For this compound, it would clearly identify the two nitrogen-containing groups.

Deuteration: Replacing protons (¹H) with deuterium (²H) is a common strategy, particularly in NMR studies of larger proteins. unl.pt Since deuterium is largely invisible in ¹H NMR, deuteration simplifies complex proton spectra by reducing the number of signals and eliminating ¹H-¹H couplings. nih.gov This can lead to sharper lines and improved spectral resolution. unl.pt

Labeling for EPR: Electron Paramagnetic Resonance (EPR) spectroscopy studies molecules with unpaired electrons. hi.is While this compound itself is not a radical, site-directed spin labeling (SDSL) can be used, where a stable radical (a spin label) is chemically attached to the molecule. Isotopic substitution (e.g., with ¹⁵N or ²H) at or near the spin label can alter the EPR spectrum, which aids in signal assignment and provides information about the local environment of the label. hi.is

Table 4: Isotopic Labeling Strategies for this compound Analysis

| Labeling Strategy | Isotope | Purpose |

|---|---|---|

| Nitrogen Labeling | ¹⁵N | Enables ¹H-¹⁵N correlation experiments (e.g., HSQC) for specific assignment of N-H signals and probing their environment. nih.gov |

| Deuteration | ²H | Simplifies complex ¹H NMR spectra and improves resolution by removing ¹H signals and couplings. unl.pt |

| Carbon Labeling | ¹³C | Enhances signals for ¹³C NMR and enables a wide range of ¹H-¹³C and ¹³C-¹³C correlation experiments for structure determination. nih.gov |

While solution-state NMR provides information about the average structure of a molecule tumbling in a solvent, Solid-State NMR (ssNMR) can determine the structure and conformation of molecules in solid or semi-solid environments. mdpi.com This is applicable to this compound if it is in a microcrystalline state, part of a larger peptide aggregate (like amyloid fibrils), or bound to a receptor. mdpi.comnih.gov

In ssNMR, techniques like Magic-Angle Spinning (MAS) are used to average anisotropic interactions that would otherwise lead to extremely broad lines, thereby enabling high-resolution analysis. ssNMR experiments can precisely measure internuclear distances and torsion angles. nih.govnih.gov For example, by incorporating pairs of ¹³C labels at specific sites in this compound (e.g., on adjacent carbonyls if it were part of a peptide), ssNMR techniques can measure the distance between them, providing direct constraints on the local backbone conformation (i.e., the ϕ and ψ torsion angles). nih.gov This makes ssNMR a powerful tool for characterizing the specific 3D fold or conformational distributions of this compound in a non-solution, biologically relevant context. nih.govmpg.de

Isotopic Labeling Strategies (e.g., Deuteration, 15N-labeling) for EPR and NMR Signal Assignment

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. bruker.combruker.com It is particularly valuable for studying radical intermediates in enzymatic reactions. nih.govmdpi.com By applying a magnetic field, the energy levels of electron spins are split, and EPR spectroscopy measures the transitions between these states induced by microwave radiation. bruker.com The resulting spectrum provides information about the identity, concentration, and electronic environment of the paramagnetic species. bruker.combruker.com

Detection and Characterization of this compound-Derived Radical Intermediates

EPR spectroscopy has been instrumental in detecting and characterizing radical intermediates derived from this compound analogues in enzymatic systems. A notable example is the study of lysine (B10760008) 2,3-aminomutase (LAM), a radical S-adenosylmethionine (SAM) enzyme. nih.govnih.govannualreviews.org When the lysine analogue, trans-4,5-dehydro-L-lysine, is introduced into a system containing activated LAM, pyridoxal-5'-phosphate (PLP), and S-adenosylmethionine (SAM), a strong EPR signal is generated at g ≈ 2.0, which is characteristic of an organic radical. nih.gov This signal confirms the formation of a this compound-derived radical intermediate.

The formation of this radical is a result of a hydrogen atom abstraction from the C3 position of trans-4,5-dehydrolysine by the 5'-deoxyadenosyl radical, which is itself generated from the reductive cleavage of SAM by the enzyme's [4Fe-4S] cluster. nih.govnih.gov The resulting radical is an allylic analogue of the substrate-related radical intermediate proposed in the enzyme's catalytic mechanism. nih.govannualreviews.org The stability of this allylic radical, conferred by electron delocalization, allows it to be trapped and observed by EPR spectroscopy at low temperatures (e.g., 77 K). nih.govannualreviews.org

Kinetic studies have shown a direct correlation between the rate of formation of the dehydrolysyl radical and the change in the concentration of the enzyme's [4Fe-4S]+ cluster, further supporting the proposed mechanism of radical generation. nih.gov The use of specifically labeled this compound analogues has been crucial in confirming the identity and structure of these radical intermediates. nih.govmdpi.com

Hyperfine Coupling Analysis in Mechanistic Investigations

Hyperfine coupling analysis in EPR spectroscopy provides detailed information about the distribution of the unpaired electron within a radical species and its interaction with nearby magnetic nuclei (e.g., ¹H, ²H, ¹³C, ¹⁵N). utexas.eduillinois.edu This analysis is a powerful tool for elucidating the precise structure of radical intermediates and understanding reaction mechanisms. illinois.edumuni.cz

In the investigation of the trans-4,5-dehydrolysyl radical, hyperfine coupling has been pivotal. nih.gov By systematically substituting hydrogen atoms at various positions (C2, C3, C4, C5, and C6) of trans-4,5-dehydrolysine with deuterium (²H), researchers observed significant narrowing and simplification of the EPR signal. nih.gov This isotopic substitution demonstrated that the unpaired electron is located on the carbon skeleton of the this compound analogue. nih.govresearchgate.net

Spectral simulations of the complex hyperfine splitting patterns were performed. The data revealed that the observed EPR signal originates from an allylic radical formed by the abstraction of a hydrogen atom from the C3 position of trans-4,5-dehydrolysine. nih.gov The use of selectively deuterated samples, such as 4,5-dehydro[3,3-²H₂]lysine and 4,5-dehydro[3,3,4,5,6,6-²H₆]lysine, dramatically simplified the spectra, allowing for precise determination of hyperfine coupling constants. nih.gov This detailed analysis provided conclusive evidence for the structure of the trapped radical intermediate, supporting its role as an analogue of a key substrate-based radical in the catalytic cycle of lysine 2,3-aminomutase. nih.govutexas.edu

Table 1: EPR Parameters for this compound-Derived Radical Intermediate

| Parameter | Value/Description | Source(s) |

|---|---|---|

| g-value | ~2.0 | nih.gov |

| Radical Species | Allylic radical from H-atom abstraction at C3 of trans-4,5-dehydrolysine | nih.govannualreviews.org |

| Generation Method | Reaction of trans-4,5-dehydrolysine with activated lysine 2,3-aminomutase, PLP, and SAM | nih.gov |

| Isotopic Labeling for Hyperfine Analysis | ²H substitution at C2, C3, C4, C5, C6; ¹⁵N substitution | nih.gov |

| Key Finding from Hyperfine Analysis | Unpaired electron is delocalized on the carbon skeleton of the this compound analogue, confirming the structure of the allylic radical. | nih.govresearchgate.net |

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful non-destructive methods for analyzing the molecular structure of compounds. nih.govazooptics.comwikipedia.org They provide information about the functional groups and conformational arrangement of molecules by measuring their vibrational modes. azooptics.comscienceedge.com

Fourier-Transform Infrared (FTIR) Spectroscopy Applications

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. wikipedia.orgazooptics.com The resulting spectrum is a unique "fingerprint" of the molecule, revealing the presence of specific functional groups. nih.govazooptics.com For a compound like this compound, FTIR can be used to identify key functional groups. The spectrum would be expected to show characteristic absorption bands for the amine (-NH₂) and carboxylic acid (-COOH) groups, as well as the carbon-carbon double bond (C=C) that distinguishes it from lysine.

The analysis of protein and peptide structures by FTIR often focuses on the amide I (1600-1700 cm⁻¹) and amide II (1500-1600 cm⁻¹) bands, which are sensitive to the protein secondary structure. rsc.orgjournalijbcrr.comscielo.br While this compound is an amino acid, these principles can be extended to peptides containing this residue. Changes in the position and intensity of these bands can indicate alterations in conformation. journalijbcrr.com Furthermore, the presence of the C=C bond in this compound would introduce a stretching vibration typically observed in the 1680-1640 cm⁻¹ region, though its exact position can be influenced by substitution. The O-H stretch of the carboxylic acid and the N-H stretch of the amine group would appear in the broad region of 3300-2500 cm⁻¹ and 3500-3300 cm⁻¹ respectively. scielo.br

Table 2: Expected FTIR Absorption Bands for this compound Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source(s) |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 3300 - 2500 (broad) | scielo.br |

| Amine (N-H) | Stretching | 3500 - 3300 | scielo.br |

| Alkene (C=C) | Stretching | 1680 - 1640 | spectroscopyonline.com |

| Carbonyl (C=O) | Stretching | 1760 - 1690 | scielo.br |

| Amine (N-H) | Bending | 1650 - 1580 | rsc.org |

Raman Spectroscopy for Structural Characterization

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, similar to FTIR. azooptics.comscienceedge.com However, it relies on changes in polarizability during a vibration, making it particularly sensitive to non-polar bonds, such as C-C and C=C bonds, which may be weak absorbers in FTIR. horiba.com This makes Raman spectroscopy a complementary technique for the structural characterization of this compound. horiba.commdpi.com

The analysis of this compound by Raman spectroscopy would clearly feature the C=C stretching vibration, providing confirmation of the double bond's presence and potentially information about its substitution pattern. azooptics.com Like FTIR, Raman spectra of amino acids and proteins show characteristic amide bands (Amide I and Amide III) that are sensitive to conformation. mdpi.comamericanpharmaceuticalreview.com The study of these bands in this compound-containing peptides could reveal details about their secondary structure. mdpi.com An advantage of Raman spectroscopy is its ability to analyze aqueous solutions, as water is a weak Raman scatterer, which is beneficial for studying biomolecules in their near-native state. horiba.comhoriba.com

Resonance Raman (RR) spectroscopy, a variation of the technique, has been used to study the oxidation products of D-lysine, such as Δ¹-piperideine-2-carboxylate, by observing isotope shifts upon ¹³C or ¹⁵N substitution. nih.gov A similar approach could be applied to this compound to probe specific vibrational modes and interactions within an enzyme active site. nih.gov

Chromatographic Separation Techniques for Purity and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. iyte.edu.tr The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. iyte.edu.tr For a compound like this compound, chromatographic methods are essential for its isolation from reaction mixtures, purification to a high degree, and for analytical quantification. uni-konstanz.deusp.org

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of amino acids and their derivatives. usp.orgtorontech.com In the context of this compound, reversed-phase HPLC (RP-HPLC) would be a common method. In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is a polar solvent, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the hydrophobicity of the analytes.

For the analysis of this compound, pre-column or post-column derivatization is often employed to enhance detection by UV-Vis or fluorescence detectors. usp.org Common derivatizing agents include phenylisothiocyanate (PITC), o-phthaldialdehyde (OPA), or 9-fluorenylmethyl chloroformate (FMOC). usp.orgresearchgate.net These methods allow for the sensitive quantification and purity assessment of this compound in a sample. torontech.com

For preparative scale isolation, column chromatography techniques such as ion-exchange chromatography are highly effective. kyoto-u.ac.jpnih.gov Since this compound is an amino acid, it possesses both a positive charge (amino group) and a negative charge (carboxyl group), making it amphoteric. Its net charge is dependent on the pH of the solution. Ion-exchange chromatography separates molecules based on their net charge at a specific pH, allowing for efficient separation of this compound from other charged or uncharged species in a mixture. nih.gov The choice between cation-exchange or anion-exchange chromatography would depend on the isoelectric point of this compound and the pH conditions used for the separation.

Table 3: Chromatographic Methods for this compound Analysis and Purification

| Technique | Principle | Application for this compound | Source(s) |

|---|---|---|---|

| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Analytical quantification, purity assessment. | usp.orgresearchgate.net |

| Ion-Exchange Chromatography (IEC) | Separation based on net charge. | Preparative isolation and purification from complex mixtures. | kyoto-u.ac.jpnih.gov |

| Pre/Post-Column Derivatization | Chemical modification to enhance detection. | Enables sensitive detection (UV/Fluorescence) in HPLC analysis. | usp.orgresearchgate.net |

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of amino acids, including this compound. oxfordindices.com It offers high resolution and sensitivity for identifying and quantifying components in a mixture. wikipedia.org The versatility of HPLC allows for its application in both analytical-scale quantification and larger-scale preparative isolation for further research. oxfordindices.comthermofisher.com

Analytical Applications: For analytical purposes, HPLC is used to determine the presence and quantity of this compound in a sample. oxfordindices.com Reversed-phase HPLC is a common mode used for amino acid analysis. ucl.ac.uk In this method, a non-polar stationary phase is used with a polar mobile phase. wikipedia.org To enhance detection and improve chromatographic separation, amino acids are often derivatized either before (pre-column) or after (post-column) separation on the column. ucl.ac.uk A widely used pre-column derivatization agent is o-phthaldialdehyde (OPA), which reacts with primary amines to form fluorescent iso-indole derivatives, allowing for highly sensitive fluorescence detection. ucl.ac.uk The separation is typically achieved using a gradient elution, where the composition of the mobile phase is varied over time to effectively resolve all components in the sample. ucl.ac.uk

Preparative Applications: Preparative HPLC is employed to isolate and purify larger quantities of a target compound from a mixture. shimadzu.de This is crucial for obtaining pure this compound for structural elucidation, biological activity studies, or as a reference standard. The principles are similar to analytical HPLC, but it involves larger columns, higher flow rates, and larger injection volumes to maximize yield. thermofisher.com Research has documented the use of preparative reversed-phase HPLC to isolate specific isomers, such as trans-4,5-dehydrolysine monohydrochloride, using a gradient of acetonitrile in water. googleapis.com This purification can be a critical step after synthesis or extraction from natural sources, sometimes involving semi-preparative HPLC as an intermediate step to achieve the desired purity. uni-konstanz.de

Table 1: Typical Parameters for HPLC Analysis of Amino Acids

| Parameter | Typical Specification | Purpose/Comment |

|---|---|---|

| Mode | Reversed-Phase (RP-HPLC) | Most common for amino acid separation due to its compatibility with aqueous mobile phases. ucl.ac.uk |

| Stationary Phase (Column) | C18 (Octadecylsilane) | A non-polar stationary phase that provides good retention and separation for derivatized amino acids. ucl.ac.uk |

| Mobile Phase | Gradient of aqueous buffer (e.g., sodium phosphate) and an organic modifier (e.g., acetonitrile). ucl.ac.uk | Gradient elution is necessary to separate a wide range of amino acids with different polarities in a single run. ucl.ac.uk |

| Derivatization | Pre- or post-column with agents like o-phthaldialdehyde (OPA) or Ninhydrin. ucl.ac.ukeuropa.eu | Required for UV or fluorescence detection, as most amino acids lack a suitable chromophore. restek.com OPA allows for highly sensitive fluorescence detection. ucl.ac.uk |

| Detection | Fluorescence or UV-Visible Spectroscopy. ucl.ac.uk | Detector choice depends on the derivatizing agent used. Fluorescence is generally more sensitive. ucl.ac.uk |

| Scale | Analytical or Preparative. thermofisher.com | Analytical for quantification; preparative for isolation of pure compound. oxfordindices.comgoogleapis.com |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is another powerful separation technique, but it is typically reserved for compounds that are volatile and thermally stable. oxfordindices.com Amino acids like this compound are polar and non-volatile, making them unsuitable for direct GC analysis. thermofisher.com Therefore, a crucial derivatization step is required to convert the amino acid into a volatile and thermally stable derivative that can be analyzed by GC. thermofisher.com

The derivatization process involves chemically modifying the polar functional groups (amine, carboxyl, and any side-chain groups) to reduce their polarity and increase their volatility. sigmaaldrich.com Common derivatization strategies for amino acids include:

Silylation: This is a very common technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. thermofisher.comsigmaaldrich.com The resulting TBDMS derivatives are known to be more stable and less sensitive to moisture than TMS derivatives.

Acylation/Esterification: This two-step process involves first esterifying the carboxyl group (e.g., methylation) followed by acylating the amino group (e.g., with trifluoroacetic anhydride). sigmaaldrich.com This blocks the active hydrogens on both functional groups, yielding a more volatile derivative suitable for GC analysis. sigmaaldrich.com

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a column. khanacademy.org The choice of derivatization reagent and GC column is critical for achieving good separation and peak shape. thermofisher.comsigmaaldrich.com While specific GC methods for this compound are not prominently detailed in available literature, the general methods established for other amino acids, including its parent compound lysine, are applicable. thermofisher.comnih.gov

Table 2: Common Derivatization Strategies for GC Analysis of Amino Acids

| Derivatization Method | Reagent Example | Key Characteristics |

|---|---|---|

| Silylation | MSTFA or MTBSTFA | A common and effective method, though derivatives can be moisture-sensitive. sigmaaldrich.com MTBSTFA forms more stable derivatives than other silylating agents like BSTFA. |

| Esterification followed by Acylation | Methanolic HCl and Trifluoroacetic Anhydride (TFAA) | A robust two-step method that effectively blocks both carboxyl and amino groups, improving chromatographic properties. sigmaaldrich.com |

| Acylation with Chloroformates | Propyl chloroformate | Used for the analysis of lysine catabolites like pipecolic acid, this method is simple and efficient. nih.gov |

High-Performance Ion Chromatography (HPIC) for Ionic Species

High-Performance Ion Chromatography (HPIC), a specialized form of ion chromatography (IC), is an advanced analytical technique used for the separation and quantification of ionic compounds. axispharm.comdrawellanalytical.com Given that amino acids like this compound are zwitterionic and can carry a net charge depending on the pH, HPIC is a highly suitable method for their analysis. axispharm.comresearchgate.net This technique separates ions based on their interactions with an ion-exchange resin in the column. unil.ch

HPIC offers several advantages, including high sensitivity, selectivity, and speed. axispharm.com Modern systems that operate at high pressures with smaller particle-size columns can provide faster analyses without compromising resolution. thermofisher.com For amino acid analysis, HPIC is often coupled with post-column derivatization using ninhydrin, followed by photometric detection. europa.eu This approach is well-established and forms the basis of official methods, such as those described in the European Pharmacopoeia for ensuring the quality of pharmaceutical ingredients. thermofisher.comeuropeanpharmaceuticalreview.com

The use of HPIC is particularly valuable in regulated environments for raw material testing and quality control due to its robustness and reliability. thermofisher.com For instance, systems combining a Dionex ICS-6000 HPIC system with a Pickering Pinnacle PCX post-column derivatization instrument are used for GMP-compliant amino acid analysis. thermofisher.compickeringlabs.com The method can quantify free amino acids in various complex matrices. europa.eu

Table 3: Characteristics of HPIC for Amino Acid Analysis

| Feature | Description | Relevance to this compound |

|---|---|---|

| Principle | Separation of ionic solutes via ion-exchange chromatography. unil.ch | Effectively separates this compound based on its ionic properties. |

| Stationary Phase | Ion-exchange resin (e.g., cation-exchange for amino acids). europa.eu | The charged stationary phase interacts with the amino acid, allowing for separation. |

| Detection | Typically suppressed conductivity or photometric detection after post-column derivatization (e.g., with ninhydrin). europa.euunil.ch | Post-column derivatization provides high sensitivity and is a standard method for amino acid quantification. europa.euthermofisher.com |

| Key Advantage | High resolution and speed, especially with high-pressure systems and small-particle columns. thermofisher.com | Allows for rapid and accurate quantification, essential for quality control and research applications. thermofisher.com |

| Applications | Pharmaceutical raw material testing, food and beverage analysis, environmental monitoring. axispharm.comthermofisher.com | Applicable for quantifying this compound in diverse and complex samples. |

Reactivity and Mechanistic Investigations of Dehydrolysine

Fundamental Chemical Reactivity

The inherent reactivity of the dehydrolysine molecule is dictated by the electronic nature of its unsaturated system. While specific, comprehensive studies on the fundamental chemical reactivity of isolated this compound are limited in the available literature, its behavior can be inferred from its known transformations and the general reactivity patterns of α,β-dehydroamino acids (Dha).

Nucleophilic and Electrophilic Addition Reactions

The double bond in dehydroamino acids is electron-deficient due to the influence of the adjacent carbonyl and amino groups, making it an electrophile. chemrxiv.orgresearchgate.net This characteristic suggests a propensity for nucleophilic conjugate addition reactions. researchgate.net However, specific studies detailing nucleophilic or electrophilic addition reactions directly on the this compound backbone were not found in the reviewed literature. One synthetic method for preparing a 3,4-dehydrolysine derivative involves a nucleophilic substitution with azide (B81097), which introduces the final nitrogen atom. google.com

Hydrolysis Pathways and Products (e.g., Allyl Aldehyde Formation)

A significant aspect of this compound's reactivity is its instability in aqueous solutions, where it undergoes rapid hydrolysis. Specifically, δ,ε-dehydrolysine is known to be an unstable intermediate that hydrolyzes instantaneously in water to form allysine (B42369), which contains an aldehyde functional group. nih.govnih.gov This transformation is a key step in certain biotechnological applications where this compound is generated in situ from a protected precursor. nih.govnih.govescholarship.orgresearchgate.netescholarship.orgcam.ac.uk The process involves the genetic encoding of a precursor, Nε-(4-azidobenzoxycarbonyl)-δ,ε-dehydrolysine (AcdK), which, upon reduction with a phosphine (B1218219) like tris(2-carboxyethyl)phosphine (B1197953) (TCEP), releases the unstable δ,ε-dehydrolysine. nih.govnih.govcam.ac.uk This immediately hydrolyzes to allysine, which can then be used in subsequent reactions like reductive amination. nih.govescholarship.orgcam.ac.uk

The general mechanism for the hydrolysis of an enamine, which is structurally analogous to the this compound system, involves the protonation of the double bond followed by the addition of water to the resulting iminium ion and subsequent elimination of the amine to yield an aldehyde. masterorganicchemistry.com

Table 1: Hydrolysis of this compound Precursor

| Precursor | Reagent | Intermediate | Final Product | Reference |

| Nε-(4-azidobenzoxycarbonyl)-δ,ε-dehydrolysine (AcdK) | Tris(2-carboxyethyl)phosphine (TCEP), H2O | δ,ε-Dehydrolysine | Allysine | nih.govnih.govresearchgate.net |

Cycloaddition Reactions and Heterocycle Formation

While dehydroamino acids, in general, are valuable precursors in cycloaddition reactions for forming heterocycles, specific examples involving this compound are not extensively documented in the surveyed scientific literature. scholaris.caacs.org The synthesis of this compound derivatives has been reported, but their subsequent use in cycloaddition reactions to form specific heterocyclic systems is not detailed. nii.ac.jp For instance, one study mentions the synthesis of a 3,4-dehydrolysine fragment within the natural product syringolin A, but the ring system is a macrolactam formed through amide bond formation rather than a cycloaddition involving the double bond. scholaris.cathieme-connect.com

Polymerization and Oligomerization Tendencies

Dehydroamino acid derivatives are known to have a susceptibility to polymerization. chemrxiv.orgthieme-connect.com For example, a derivative of dehydro-phenylalanine was observed to undergo rapid polymerization under acidic conditions. chemrxiv.org Similarly, attempts at aminolysis of a lactone related to the syrbactin natural products, which can contain a this compound moiety, were initially complicated by polymerization under harsh basic and high-temperature conditions. nih.gov While this points to a general tendency for this class of compounds, specific studies focusing on the polymerization or oligomerization of this compound itself were not identified in the reviewed literature.

Enzymatic Reaction Mechanisms Involving this compound

This compound has proven to be a valuable tool for investigating the mechanisms of certain enzymes, particularly those belonging to the radical S-adenosylmethionine (SAM) superfamily.

Role as a Substrate or Inhibitor in Radical S-Adenosylmethionine (SAM) Enzyme Mechanisms

trans-4,5-Dehydro-L-lysine serves as a potent inhibitor and a mechanistic probe for the radical SAM enzyme lysine (B10760008) 2,3-aminomutase (LAM). acs.organnualreviews.orgresearchgate.netmdpi.com This enzyme catalyzes the rearrangement of L-lysine to L-β-lysine through a radical-based mechanism. annualreviews.org

When trans-4,5-dehydrolysine is introduced into the active site of LAM, the enzyme's radical-generating machinery abstracts a hydrogen atom from the C3 position. annualreviews.orgacs.org This results in the formation of a highly stabilized allylic radical. annualreviews.orgacs.org The stability of this radical, due to the delocalization of the unpaired electron across the adjacent double bond, prevents it from undergoing the subsequent steps of the catalytic cycle. annualreviews.org Consequently, trans-4,5-dehydrolysine acts as an inhibitor by trapping the enzyme in a stable, radical-intermediate state. acs.org

The formation of this persistent allylic radical has been extensively studied using electron paramagnetic resonance (EPR) spectroscopy. annualreviews.org These studies have provided direct evidence for the involvement of substrate-based radicals in the catalytic mechanism of LAM and, by extension, other radical SAM enzymes. annualreviews.orgresearchgate.net

Table 2: Interaction of trans-4,5-Dehydrolysine with Lysine 2,3-Aminomutase (LAM)

| Enzyme | Substrate/Inhibitor | Key Mechanistic Step | Observed Intermediate | Significance | References |

| Lysine 2,3-aminomutase (LAM) | trans-4,5-Dehydro-L-lysine | H-atom abstraction from C3 | Stable allylic radical | Traps the enzyme, providing spectroscopic evidence for a substrate-radical mechanism | annualreviews.orgacs.orgacs.org |

Participation in Pyridoxal-5′-Phosphate (PLP)-Dependent Enzyme Mechanisms

Pyridoxal-5′-phosphate (PLP), the active form of vitamin B6, is a versatile coenzyme essential for a multitude of enzymatic reactions, including transaminations, decarboxylations, and eliminations. wikipedia.orgbmbreports.orgfrontiersin.org PLP-dependent enzymes universally employ a mechanism initiated by the formation of a Schiff base (internal aldimine) between the aldehyde group of PLP and the ε-amino group of a conserved lysine residue in the enzyme's active site. frontiersin.orgosti.gov When a substrate amino acid binds, a transaldimination reaction occurs, forming a new Schiff base (external aldimine) between the substrate and PLP. bmbreports.orgosti.gov This binding positions the substrate for catalysis, where the PLP acts as an "electron sink," stabilizing carbanionic intermediates by delocalizing electron density into its conjugated pyridine (B92270) ring system. bmbreports.orgosti.gov

The reactivity of this compound has been explored in the context of PLP-dependent enzyme mechanisms, particularly as an analogue to probe catalytic intermediates. In studies of lysine 2,3-aminomutase from Clostridium subterminale SB4, the lysine analogue trans-4,5-dehydro-L-lysine serves as a potent competitive inhibitor. nih.gov When this analogue is introduced to the activated enzyme, which utilizes both PLP and S-adenosylmethionine (SAM) as coenzymes, a stable organic radical is generated. nih.gov Electron paramagnetic resonance (EPR) spectroscopy, combined with isotopic labeling of the this compound analogue, confirmed that the radical is formed by the abstraction of a hydrogen atom from the C3 position. nih.gov This creates an allylic radical, which is an analogue of the proposed substrate-based radical intermediate in the enzyme's normal rearrangement mechanism. nih.gov The formation rate of this dehydrolysyl radical was found to be kinetically coupled with changes in the enzyme's [4Fe-4S] cluster, supporting the hypothesis that the radical is generated via interaction with a 5'-deoxyadenosyl radical derived from SAM. nih.gov

Mechanistic Studies of this compound Formation by Desaturases

The formation of a dehydro-amino acid, such as this compound, involves a desaturation reaction that introduces a double bond into the amino acid's side chain. This process is catalyzed by enzymes known as desaturases. Fatty acid desaturases, for example, are typically membrane-bound enzymes that catalyze the insertion of double bonds into fatty acyl chains. mdpi.comosti.govebi.ac.uk The general mechanism involves the regiospecific dehydrogenation of the substrate, which creates a carbon-carbon double bond while concurrently reducing molecular oxygen to water. biorxiv.org

These enzymes possess a catalytic center containing a di-iron core coordinated by conserved histidine residues within "His box" motifs. mdpi.comosti.gov The desaturation process requires electrons, which are typically transferred from NAD(P)H through an electron transport chain involving a reductase and an electron donor like cytochrome b5 or ferredoxin. biorxiv.orgnih.gov The enzyme binds the substrate in a specific orientation within a substrate-binding cavity. osti.gov For fatty acids, this precise positioning ensures that the correct carbon atoms (e.g., C9 and C10) are located near the catalytic di-metal center, facilitating the stereospecific removal of two hydrogen atoms and the introduction of a cis-double bond. osti.gov While detailed mechanistic studies specifically on lysine desaturases forming this compound are less common in the provided literature, the fundamental principles of desaturation observed in fatty acid metabolism provide a model for how such a transformation would occur. This would involve the specific recognition of a lysine residue and the enzymatic removal of two hydrogen atoms from its side chain to form the unsaturated this compound.

Reactivity in Protein Modification Research

This compound as a Precursor for Site-Specific Lysine Dimethylation in Proteins

This compound chemistry has been ingeniously harnessed to achieve site-specific post-translational modifications (PTMs) in proteins, most notably lysine dimethylation. Researchers have developed a method that utilizes a genetically encoded allysine precursor, Nε-(4-azidobenzoxycarbonyl)-δ,ϵ-dehydrolysine (AcdK), which contains a protected this compound moiety. researchgate.netnih.govnih.gov This unnatural amino acid is incorporated into proteins at specific sites using the amber stop codon suppression technique in E. coli. researchgate.netnih.govresearchgate.net

The process unfolds in a two-step, biocompatible reaction sequence after the protein containing AcdK is expressed and purified. nih.gov

Staudinger Reduction : The azidobenzoxycarbonyl protecting group on the this compound side chain is removed by treatment with tris-(2-carboxyethyl)phosphine (TCEP). This reduction triggers a self-cleavage process that unmasks the this compound, which is unstable in aqueous solution and instantaneously hydrolyzes to form allysine (AlK). researchgate.netnih.gov

Reductive Amination : The resulting aldehyde group of the allysine residue is then subjected to reductive amination with dimethylamine (B145610) in the presence of a mild reducing agent, sodium cyanoborohydride (NaCNBH₃), to yield the desired dimethylated lysine residue. researchgate.netnih.gov

This powerful strategy has been successfully applied to study the function of epigenetic enzymes. researchgate.netnih.gov For instance, histone H3 proteins were site-specifically dimethylated at lysine 4 (H3K4me2) and lysine 9 (H3K9me2). nih.gov These modified histones were then used as substrates to probe the activity of the histone demethylase LSD1, confirming that LSD1 is active towards H3K4me2 and H3K9me2 but not H3K36me2. nih.govacs.org Similarly, the tumor suppressor protein p53 was dimethylated at lysine 372, and this modification was shown to directly activate the histone acetyltransferase Tip60, leading to subsequent acetylation of p53 at lysine 120. nih.govacs.org

| Protein Studied | Site of Modification | Precursor Amino Acid | Resulting Modification | Key Finding |

| Histone H3 | Lysine 4 (K4) | Nε-(4-azidobenzoxycarbonyl)-δ,ϵ-dehydrolysine | Lysine Dimethylation (K4me2) | H3K4me2 is a substrate for the demethylase LSD1. nih.govacs.org |

| Histone H3 | Lysine 9 (K9) | Nε-(4-azidobenzoxycarbonyl)-δ,ϵ-dehydrolysine | Lysine Dimethylation (K9me2) | H3K9me2 is a substrate for the demethylase LSD1. nih.govacs.org |

| Histone H3 | Lysine 36 (K36) | Nε-(4-azidobenzoxycarbonyl)-δ,ϵ-dehydrolysine | Lysine Dimethylation (K36me2) | H3K36me2 is not a substrate for LSD1, demonstrating specificity. nih.govacs.org |

| p53 | Lysine 372 (K372) | Nε-(4-azidobenzoxycarbonyl)-δ,ϵ-dehydrolysine | Lysine Dimethylation (K372me2) | Dimethylation at p53 K372 directly activates the acetyltransferase Tip60. nih.govacs.org |

Non-Enzymatic Reactions with Amino Acids and Peptides

The unsaturated nature of the this compound side chain makes it susceptible to non-enzymatic reactions. Similar to dehydroalanine (B155165) (Dha), which is a well-studied dehydro-amino acid, the α,β-unsaturated carbonyl system in a this compound residue can act as a Michael acceptor. researchgate.net This reactivity allows for the addition of nucleophiles across the double bond. Cysteine, with its highly nucleophilic thiol group, is a prime candidate for such reactions, enabling the formation of stable carbon-sulfur bonds in a process analogous to the functionalization of dehydroalanine in protein modification. researchgate.netnih.govexplorationpub.com Other nucleophilic amino acid side chains, such as the primary amine of lysine, could also potentially react under certain conditions.

Furthermore, the primary amine group of a this compound residue, or the amine of a neighboring amino acid, can participate in non-enzymatic browning or Maillard reactions with reducing sugars. researchgate.net The Maillard reaction is a complex cascade that occurs between a primary amino group and a carbonyl compound, leading to a wide array of products. researchgate.net While specific studies detailing the Maillard reaction products of this compound-containing peptides are not prevalent, the fundamental reactivity is expected. It is also known that certain peptide sequences can undergo spontaneous, non-enzymatic cleavage under mild conditions, an intrinsic instability that could potentially be influenced by the presence of a reactive residue like this compound. nih.gov

Biological Roles and Biochemical Pathways Non Clinical

Participation in Enzymatic Biosynthesis and Degradation Pathways

Intermediacy in Thiamine (B1217682) Pyrophosphate Biosynthesis

Thiamine pyrophosphate (TPP), the active form of vitamin B1, is an essential cofactor in all living systems, catalyzing crucial biochemical reactions primarily involved in carbohydrate metabolism. wikipedia.org Its biosynthesis is a fundamental pathway. In prokaryotes like Escherichia coli and Bacillus subtilis, the formation of the thiazole (B1198619) ring of thiamine involves the complex condensation of several molecules, including dehydroglycine, which is formed from tyrosine or glycine. nih.gov While a dehydro-amino acid is a key intermediate in this pathway, current scientific literature does not identify dehydrolysine as a direct intermediate in the biosynthesis of thiamine pyrophosphate. The established pathway utilizes dehydroglycine for the thiazole synthesis. nih.gov

This compound in In Vitro Biochemical Studies and Model Systems

This compound and its derivatives serve as powerful chemical probes in biochemical and epigenetic research. Their unique structures allow for the investigation of enzyme mechanisms and the site-specific modification of proteins.

Investigation of Enzyme Substrate Specificity

The study of how enzymes recognize and bind to their specific substrates is a cornerstone of biochemistry. researchgate.netmdpi.com this compound has been employed as a substrate analog to explore the tolerance and specificity of enzyme active sites.

A notable example is the investigation of the human Jumonji-C (JmjC) domain-containing protein 7 (JMJD7), an oxygenase that hydroxylates lysine (B10760008) residues in specific proteins. nih.gov In a study exploring the substrate scope of JMJD7, various lysine derivatives were incorporated into peptide substrates. The results demonstrated that the geometrically constrained (E)-dehydrolysine is an efficient alternative substrate to lysine for JMJD7-catalyzed C3-hydroxylation. nih.gov This finding indicates that the enzyme's active site can accommodate the structural changes inherent in this compound, providing valuable information for the rational design of selective inhibitors. nih.gov

| Substrate | Observation | Reference |

|---|---|---|

| Lysine | Natural substrate for JMJD7-catalyzed C3-hydroxylation. | nih.gov |

| (E)-Dehydrolysine | Found to be an efficient alternative substrate for JMJD7-catalyzed C3-hydroxylation. | nih.gov |

| γ-Thialysine | Undergoes C3-hydroxylation followed by degradation. | nih.gov |

| γ-Azalysine | Undergoes C3-hydroxylation followed by degradation. | nih.gov |

Use in Probing Epigenetic Enzyme Activities

Epigenetic modifications, such as the methylation and acetylation of histone proteins, play a critical role in regulating gene expression. wikipedia.orgnih.gov this compound derivatives have been instrumental in developing methods to study the enzymes responsible for these modifications. biocompare.comd-nb.info

A sophisticated technique utilizes a precursor, Nε-(4-azidobenzyloxycarbonyl)-δ,ε-dehydrolysine, which can be genetically incorporated into proteins in E. coli using amber suppression technology. researchgate.netnih.gov Once incorporated, this precursor is converted through a series of biocompatible reactions, including reduction to δ,ε-dehydrolysine and subsequent hydrolysis, to form allysine (B42369). tu-dortmund.de The reactive aldehyde group of allysine can then be specifically modified, for instance, through reductive amination with dimethylamine (B145610) to create a site-specific lysine dimethylation. researchgate.netnih.gov

This powerful method has been used to synthesize modified histone H3 and p53 proteins to probe the function and specificity of key epigenetic enzymes. nih.gov For example, by creating histone H3 proteins with dimethylation at specific lysine residues (H3K4me2, H3K9me2, and H3K36me2), researchers confirmed that the histone demethylase LSD1 is active towards H3K4me2 and H3K9me2 but not H3K36me2. nih.gov Similarly, the method was used to show that methylation of the p53 protein at lysine 372 directly activates the histone acetyltransferase Tip60. nih.gov These studies showcase the utility of this compound-based chemical biology tools in dissecting complex regulatory pathways. tu-dortmund.de

| Enzyme Studied | Protein Probe Synthesized | Key Finding | Reference |

|---|---|---|---|

| Histone Demethylase LSD1 | Histone H3 with site-specific dimethylation (H3K4me2, H3K9me2, H3K36me2) | Confirmed that LSD1 is catalytically active toward H3K4me2 and H3K9me2, but inert toward H3K36me2. | nih.gov |

| Histone Acetyltransferase Tip60 | p53 protein with site-specific dimethylation (p53-K372me2) | Demonstrated that methylation at p53 K372 directly activates Tip60-catalyzed acetylation at p53 K120. | nih.gov |

Derivatization and Analog Development for Chemical Biology Research

Synthesis of Dehydrolysine Derivatives with Research-Oriented Functionality

The synthesis of this compound derivatives is often tailored to introduce specific functionalities for research purposes. A key strategy involves the creation of precursors that can be converted into reactive species within a biological context.

A notable example is the synthesis of Nε-(4-azidobenzoxycarbonyl)-δ,ε-dehydrolysine (AcdK) . nih.gov This compound is designed to be genetically incorporated into proteins. nih.govnih.gov The synthesis of AcdK begins with L-glutamate and concludes with the formation of a dilithium (B8592608) salt of the final product. nih.gov Once incorporated into a protein, the azidobenzoxycarbonyl group on AcdK can be cleaved under biocompatible conditions. This is typically achieved through a Staudinger reduction using a phosphine (B1218219) like tris-(2-carboxyethyl)phosphine (TCEP). nih.govnih.govresearchgate.net This reduction triggers a self-cleavage process that releases δ,ε-dehydrolysine, which then rapidly hydrolyzes to form allysine (B42369) (AlK). nih.gov This allysine residue, with its reactive aldehyde group, can then undergo further chemical modifications. nih.govresearchgate.netresearchgate.net

Other synthetic approaches focus on creating derivatives with different peptide chains or modified phosphonic acid esters, which can be achieved through methods like the Horner-Wadsworth-Emmons olefination. nih.gov Researchers have also developed this compound analogs containing various functional groups to fine-tune their biological activity and to serve as substrates for specific enzymes. dntb.gov.ua

The table below summarizes key this compound derivatives and their research-oriented functionalities.

| Derivative Name | Functional Group | Research Application |

| Nε-(4-azidobenzoxycarbonyl)-δ,ε-dehydrolysine (AcdK) | Azidobenzoxycarbonyl | Precursor for in situ generation of allysine in proteins. nih.govnih.gov |

| Allysine (generated from AcdK) | Aldehyde | Site-specific protein modification and labeling. researchgate.netresearchgate.net |

| Dehydrophos derivatives | Modified peptide chains, phosphonic acid monoalkyl esters | Studying structure-activity relationships in antimicrobial peptides. nih.gov |

| Lysine (B10760008) derivatives with ε-acrylamide substitutes | Acrylamide | Phospha-Michael addition reactions for protein labeling. nih.gov |

Development of Isotopic Analogs for Mechanistic Tracing Studies

Isotopically labeled analogs of this compound are invaluable tools for elucidating enzymatic mechanisms and tracing metabolic pathways. The incorporation of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) allows for the tracking of the molecule's fate using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

A significant application of isotopic labeling is seen in the study of lysine 2,3-aminomutase. To understand its catalytic mechanism, researchers synthesized a series of deuterated and ¹⁵N-labeled trans-4,5-dehydrolysine analogs. nih.gov By substituting hydrogen with deuterium at specific positions (C2, C3, C4, C5, and C6) on the this compound molecule, they were able to use electron paramagnetic resonance (EPR) spectroscopy to identify the location of an unpaired electron in a radical intermediate. nih.gov The simplified hyperfine splitting patterns observed with the deuterated analogs, such as 4,5-dehydro[3,3-²H₂]lysine and 4,5-dehydro[3,3,4,5,6,6-²H₆]lysine, confirmed that a hydrogen atom is abstracted from the C3 position of trans-4,5-dehydrolysine during the enzymatic reaction. nih.gov

General methods for producing deuterated compounds, including amino acids, have also been developed. One such method involves treating the organic compound with heavy water (D₂O) under high-temperature and high-pressure conditions, which can be a cost-effective way to generate highly deuterated molecules for research. google.comnih.gov

The following table highlights some isotopic analogs of this compound and their use in mechanistic studies.

| Isotopic Analog | Isotope(s) | Application |

| trans-4,5-dehydro[3,3-²H₂]lysine | Deuterium (²H) | Mechanistic studies of lysine 2,3-aminomutase using EPR spectroscopy. nih.gov |

| trans-4,5-dehydro[4,5-²H₂]lysine | Deuterium (²H) | Mechanistic studies of lysine 2,3-aminomutase using EPR spectroscopy. nih.gov |

| trans-4,5-dehydro[3,3,4,5,6,6-²H₆]lysine | Deuterium (²H) | Mechanistic studies of lysine 2,3-aminomutase using EPR spectroscopy. nih.gov |

| ¹⁵N-labeled trans-4,5-dehydrolysine | Nitrogen-15 (¹⁵N) | Mechanistic studies of lysine 2,3-aminomutase using EPR spectroscopy. nih.gov |

This compound as a Scaffold for Chemical Probes in Biochemical Investigations

The chemical reactivity of the this compound scaffold makes it an excellent starting point for the design of chemical probes to investigate biochemical processes. These probes can be equipped with various reporter groups or reactive moieties to study protein interactions, enzyme activity, and post-translational modifications.

A primary use of this compound in this context is as a precursor to allysine within proteins. The genetically encoded Nε-(4-azidobenzoxycarbonyl)-δ,ε-dehydrolysine (AcdK) is converted to allysine, which can then be used to probe the functions of epigenetic enzymes. nih.govresearchgate.netresearchgate.net For example, proteins with site-specific lysine dimethylation have been synthesized using this method to investigate the activity of histone demethylase LSD1 and histone acetyltransferase Tip60. researchgate.netresearchgate.net

Furthermore, this compound analogs can be synthesized to incorporate photo-reactive groups, turning them into powerful photo-cross-linking probes. medchemexpress.comnih.gov These probes typically contain a diazirine or benzophenone (B1666685) moiety. thermofisher.comnih.govlstmed.ac.uk Upon activation with UV light, these groups form highly reactive species that can covalently bind to interacting proteins in close proximity. nih.govthermofisher.combiorxiv.org This allows for the capture and subsequent identification of transient or weak protein-protein interactions in vitro and in living cells. medchemexpress.comnih.gov For instance, diazirine-containing lysine analogs like DiAzKs (H-L-Photo-lysine) can be site-selectively incorporated into proteins to map protein interaction networks. medchemexpress.com

Other functionalities, such as fluorescent tags (e.g., fluorescein) or bioorthogonal handles (e.g., alkynes for "click chemistry"), can also be attached to this compound derivatives. nih.govtdblabs.seescholarship.org These probes are instrumental in visualizing protein localization, tracking their movement within cells, and identifying their binding partners. nih.govmdpi.com

The table below lists examples of this compound-based chemical probes and their applications.

| Probe Type | Key Functional Group | Biochemical Investigation |

| Allysine Precursor (AcdK) | Azidobenzoxycarbonyl | Probing enzyme activity (e.g., histone demethylases and acetyltransferases). nih.govnih.govresearchgate.netresearchgate.net |

| Photo-cross-linking Probe (e.g., DiAzKs) | Diazirine, Benzophenone | Identifying protein-protein interactions in vitro and in vivo. medchemexpress.comnih.govthermofisher.comresearchgate.net |

| Fluorescent Probe | Fluorophore (e.g., Fluorescein) | Visualizing protein localization and dynamics. tdblabs.senih.gov |

| Bioorthogonal Probe | Alkyne, Azide (B81097) | Protein labeling and identification of binding partners via click chemistry. nih.govmdpi.com |

Conjugation Strategies for Integrating this compound into Peptides and Proteins for Research

The integration of this compound and its derivatives into peptides and proteins is crucial for their use as research tools. Several powerful strategies have been developed to achieve site-specific incorporation.